molecular formula C10H17BrN2O2 B1428686 N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide CAS No. 859161-71-0

N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide

Cat. No.: B1428686
CAS No.: 859161-71-0
M. Wt: 277.16 g/mol
InChI Key: KVLNTIPUCYZQHA-UHFFFAOYSA-N
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Description

N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide is a synthetic organic compound with the molecular formula C10H17BrN2O2 It is characterized by the presence of a bromoacetamido group attached to a pentyl chain, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide typically involves the following steps:

    Preparation of 2-Bromoacetamide: This can be achieved by reacting bromoacetyl bromide with ammonia or an amine under controlled conditions.

    Formation of the Pentyl Chain: The 2-bromoacetamide is then reacted with a pentylamine to form the intermediate N-(2-bromoacetamido)pentylamine.

    Coupling with Prop-2-enamide: The final step involves coupling the N-(2-bromoacetamido)pentylamine with prop-2-enamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation of Intermediates: Large-scale synthesis of 2-bromoacetamide and N-(2-bromoacetamido)pentylamine.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and reaction time to maximize yield and purity.

    Purification and Isolation: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Addition Reactions: The prop-2-enamide moiety can undergo addition reactions with electrophiles or nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Addition Reactions: Reagents such as hydrogen halides (HX) or organometallic compounds can be used under controlled conditions.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include N-[5-(2-substitutedacetamido)pentyl]prop-2-enamide derivatives.

    Addition Products: Products include halogenated or alkylated derivatives of the prop-2-enamide moiety.

    Hydrolysis Products: The major products are 2-bromoacetic acid and the corresponding pentylamine derivative.

Scientific Research Applications

N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive bromoacetamido group.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide involves its reactive bromoacetamido group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a useful tool for modifying proteins and studying enzyme mechanisms. The compound can target specific amino acid residues, such as cysteine or lysine, leading to the formation of stable adducts and inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Bromoacetamido)ethylamine: Similar structure but with a shorter ethyl chain instead of a pentyl chain.

    N-(2-Bromoacetamido)propylamine: Contains a propyl chain, offering different steric and electronic properties.

    N-(2-Bromoacetamido)butylamine: Features a butyl chain, providing intermediate properties between ethyl and pentyl derivatives.

Uniqueness

N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide is unique due to its specific combination of a bromoacetamido group and a pentyl chain, which imparts distinct reactivity and steric effects. This uniqueness makes it particularly valuable in applications requiring selective modification of biological molecules and in the synthesis of complex organic compounds.

Properties

IUPAC Name

N-[5-[(2-bromoacetyl)amino]pentyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN2O2/c1-2-9(14)12-6-4-3-5-7-13-10(15)8-11/h2H,1,3-8H2,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLNTIPUCYZQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731694
Record name N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859161-71-0
Record name N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of N-(5-ammoniopentyl]acrylamide trifluoracetate (6.12 g, 22.64 mmol) and DIPEA (6.94 ml, 2.2 eq) in THF (120 ml) was added bromoacetyl chloride (2.07 ml, 1.1 eq) through a pressure equalized dropping funnel, over a one hour period and at −60° C. (cardice and isopropanol bath). The reaction mixture was then stirred at room temperature overnight and the completion of the reaction was checked by TLC (dichloromethane:methanol 9:1) the following day. The salts formed during the reaction were filtered off and the reaction mixture evaporated to dryness. The residue was purified by chromatography (neat dichloromethane followed by a gradient of methanol up to 5%). 3.2 g (11.55 mmol, 51%) of the product (N-[5-(2-Bromoacetyl)aminopentyl]acrylamide) were obtained as a white powder. A further recrystallization performed from petroleum ether:ethyl acetate mixture gave 3 g of the product.
Name
N-(5-ammoniopentyl]acrylamide trifluoracetate
Quantity
6.12 g
Type
reactant
Reaction Step One
Name
Quantity
6.94 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2.07 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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